molecular formula C10H11IN2O B8299541 2-amino-N-cyclopropyl-3-iodo-benzamide

2-amino-N-cyclopropyl-3-iodo-benzamide

Cat. No. B8299541
M. Wt: 302.11 g/mol
InChI Key: WKPRZJXPCDMJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987249B2

Procedure details

To 2-amino-3-iodo-benzoic acid (200 mg, 0.76 mmol) in DMF (1 mL) TBTU (244.15 mg, 0.76 mmol) and DIPEA (245.69 μL, 1.52 mmol) are added and stirred at r.t. for 7 min. Cyclopropylamine (52.69 μL, 0.76 mmol) is added and stirred at r.t. overnight. The reaction mixture is diluted with water and the precipitate is filtered off and dried.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
245.69 μL
Type
reactant
Reaction Step One
Quantity
52.69 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([I:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.CN(C=O)C.CC[N:19]([CH:23]([CH3:25])[CH3:24])C(C)C.C1(N)CC1>O>[NH2:1][C:2]1[C:10]([I:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:19][CH:23]1[CH2:25][CH2:24]1)=[O:6]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1I
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
245.69 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
Quantity
52.69 μL
Type
reactant
Smiles
C1(CC1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at r.t. for 7 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at r.t. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
7 min
Name
Type
Smiles
NC1=C(C(=O)NC2CC2)C=CC=C1I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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